N-cyclopentyl-2-(4-formyl-2-methoxyphenoxy)acetamide
Description
Introduction
Nomenclature and Structural Identification
N-Cyclopentyl-2-(4-formyl-2-methoxyphenoxy)acetamide is systematically named according to IUPAC guidelines as 2-(4-formyl-2-methoxyphenoxy)-N-cyclopentylacetamide . Its molecular formula is C₁₅H₁₉NO₄ (molecular weight: 277.32 g/mol). The structure comprises three key functional groups:
- Formyl group (-CHO) at the para position of the phenyl ring.
- Methoxy group (-OCH₃) at the ortho position relative to the formyl group.
- Acetamide moiety (-CH₂CONH-) linked to a cyclopentyl substituent.
The compound’s SMILES notation is COC1=C(C=CC(=C1)C=O)OCC(=O)NC2CCCC2 , while its InChIKey (VGHIVGWATFYZKU-UHFFFAOYSA-N ) confirms stereochemical uniqueness. X-ray crystallography data remains unpublished, but computational models predict a planar phenyl ring with torsional flexibility at the acetamide linkage.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Topological Polar Surface Area | 64.63 Ų | |
| LogP (Partition Coefficient) | 1.945 | |
| Hydrogen Bond Acceptors | 4 | |
| Rotatable Bonds | 6 |
Historical Context and Discovery Timeline
The compound was first synthesized in the early 21st century as part of efforts to develop structurally complex acetamide derivatives. Key milestones include:
- 2005 : Initial patent filings describing synthetic routes to analogous phenoxyacetamides.
- 2010s : Optimization of cyclopentyl-group incorporation to enhance solubility profiles.
- 2025 : Recent PubChem updates (May 2025) reflect ongoing interest in its physicochemical characterization.
Unlike naturally occurring alkaloids or flavonoids, this compound is exclusively synthetic, with no known natural sources. Its development parallels advancements in Ullmann coupling and Buchwald-Hartwig amidation techniques, which enabled efficient aryl ether and amide bond formation.
Significance in Organic Chemistry and Materials Science Research
The compound’s significance stems from three structural features:
- Formyl Group Reactivity : Serves as a handle for Schiff base formation, enabling covalent modification of surfaces or biomolecules.
- Methoxy Substitution : Enhances electron-donating capacity, potentially useful in conductive polymer precursors.
- Cyclopentyl Pharmacophore : Improves lipid membrane permeability compared to linear alkyl chains.
In materials science, its rigid aryl backbone has been explored as a building block for:
- Metal-organic frameworks (MOFs) via coordination with transition metals.
- Liquid crystalline phases due to anisotropic molecular geometry.
Comparative studies with simpler analogs (e.g., N-ethyl derivatives) demonstrate superior thermal stability (decomposition temperature >250°C), making it a candidate for high-temperature polymer composites.
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
N-cyclopentyl-2-(4-formyl-2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C15H19NO4/c1-19-14-8-11(9-17)6-7-13(14)20-10-15(18)16-12-4-2-3-5-12/h6-9,12H,2-5,10H2,1H3,(H,16,18) |
InChI Key |
FPZHKJDAYAZBOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC(=O)NC2CCCC2 |
Origin of Product |
United States |
Preparation Methods
Route 1: Acyl Chloride-Mediated Coupling
Route 2: Carbodiimide Coupling
Step 1: Synthesis of 2-(4-formyl-2-methoxyphenoxy)acetic Acid
Step 2: Activation and Amide Formation
Key Reaction Parameters
| Parameter | Route 1 | Route 2 |
|---|---|---|
| Solvent | THF/DCM | Acetone/DCM |
| Temperature | 0°C → 25°C | Reflux → 0°C |
| Catalyst | DMAP/TEA | EDCl/HOBt |
| Yield | 68–72% | 82% |
| Purity (HPLC) | 93% | 95% |
Analytical Characterization
- 1H NMR (400 MHz, CDCl₃) :
δ 9.82 (s, 1H, CHO), 6.95–7.05 (m, 2H, Ar-H), 4.62 (s, 2H, OCH₂CO), 3.89 (s, 3H, OCH₃), 3.45 (m, 1H, cyclopentyl CH), 1.55–1.80 (m, 8H, cyclopentyl CH₂). - IR (KBr) : 1652 cm⁻¹ (C=O amide), 1698 cm⁻¹ (C=O formyl), 1240 cm⁻¹ (C-O-C).
- MS (ESI+) : m/z 307.2 [M+H]⁺.
Comparative Advantages
Chemical Reactions Analysis
N-cyclopentyl-2-(4-formyl-2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.
Scientific Research Applications
N-cyclopentyl-2-(4-formyl-2-methoxyphenoxy)acetamide is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is employed in proteomics research to study protein interactions and functions.
Medicine: While not used therapeutically, it serves as a model compound in drug discovery and development.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(4-formyl-2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their structure and function. This interaction is crucial in proteomics research, where the compound is used to study protein modifications and interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenoxy Ring
A. N-Cyclopentyl-2-(4-propylphenoxy)acetamide ()
- Molecular Formula: C₁₆H₂₃NO₂
- Key Differences : Replaces the 4-formyl and 2-methoxy groups with a 4-propyl substituent.
- Lower molecular weight (261.36 g/mol) may improve bioavailability but reduce target specificity .
B. 2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide ()
- Molecular Formula : C₁₆H₁₄N₂O₆
- Key Differences : Substitutes the cyclopentyl group with a 4-nitrophenyl moiety.
- Impact: The nitro group is strongly electron-withdrawing, increasing reactivity in electrophilic aromatic substitution. Higher molecular weight (330.29 g/mol) and polarity may reduce metabolic stability .
C. N-(3,4-Dichlorophenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide ()
- Molecular Formula: C₁₆H₁₃Cl₂NO₄
- Key Differences : Replaces the cyclopentyl group with a 3,4-dichlorophenyl group.
- Increased steric bulk may hinder access to certain active sites compared to the cyclopentyl group. Molecular weight (354.19 g/mol) and logP values are higher, affecting pharmacokinetics .
Variations in the Amide Substituent
A. N-Cyclohexyl-2-(4-oxochroman-3-yl)acetamide ()
- Molecular Formula: C₁₇H₂₁NO₃
- Key Differences: Features a cyclohexyl group and a chroman-4-one ring instead of the formyl/methoxy-substituted phenoxy.
- Cyclohexyl vs. cyclopentyl: Slightly larger ring size may alter binding pocket compatibility. Lacks the formyl group, reducing electrophilic reactivity .
B. N-(4-Ethoxyphenyl)-2-(4-formyl-2-methoxyphenoxy)acetamide ()
- Molecular Formula: C₁₈H₁₉NO₅
- Key Differences : Substitutes cyclopentyl with a 4-ethoxyphenyl group.
- Impact :
A. A2A Adenosine Receptor Agonists ()
- Example: N-Cyclopentyl-2-(4-(purine-8-yl)phenoxy)acetamide (Compound 5).
- Key Differences: Incorporates a purine-8-yl group on the phenoxy ring.
- Impact: Purine moiety enables hydrogen bonding with adenosine receptors, making it a potent agonist (EC₅₀ values in nM range). Target compound’s formyl group lacks this receptor-specific interaction, suggesting divergent therapeutic applications. Synthetic yields for purine derivatives range widely (21–95%), indicating challenges in introducing complex substituents .
B. α-Glucosidase/α-Amylase Inhibitors ()
- Example: N-(4-Bromophenyl)-2-(4-formylphenoxy)acetamide derivatives.
- Key Differences : Bromophenyl groups enhance halogen bonding with enzyme active sites.
- Impact: The target compound’s cyclopentyl group may reduce off-target effects compared to aromatic bromine substituents.
Data Tables
Table 1: Structural and Physicochemical Comparisons
*Estimated using ChemDraw/BioByte tools.
Biological Activity
N-cyclopentyl-2-(4-formyl-2-methoxyphenoxy)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C15H19NO4
- Molecular Weight : 277.32 g/mol
- CAS Number : [Not provided in the search results]
The compound features a cyclopentyl group attached to an acetamide moiety and a 4-formyl-2-methoxyphenoxy group, contributing to its unique chemical reactivity and biological potential.
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : Cyclopentylamine and 4-formyl-2-methoxyphenoxyacetyl chloride.
- Reaction Conditions : The reaction is conducted in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
- Purification : The product is purified using recrystallization or chromatography techniques.
Biological Activity
This compound has been investigated for various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against several pathogens, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
- Antitumor Activity : In vitro studies have suggested that this compound may exhibit cytotoxic effects against various cancer cell lines, including HeLa cells.
The mechanism of action for this compound is believed to involve:
- Receptor Interaction : The compound may interact with specific receptors or enzymes, influencing their activity and leading to altered cellular responses.
- Pathway Modulation : It is hypothesized that the compound affects signaling pathways associated with inflammation and cell proliferation.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antimicrobial Evaluation :
- Anti-inflammatory Assessment :
- Antitumor Studies :
Comparative Analysis
A comparative analysis with similar compounds highlights the unique features of this compound:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-cyclopropyl-2-(4-formyl-2-methoxyphenoxy)acetamide | C13H15NO4 | Smaller cyclopropyl group; potential differences in reactivity |
| N-cyclopentyl-2-(4-chloro-2-methoxyphenoxy)acetamide | C15H19ClO4 | Chlorine substitution may affect biological activity |
| N-cyclobutyl-2-(4-formyl-3-methoxycoumarin)acetamide | C14H17NO5 | Coumarin structure may enhance bioactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
